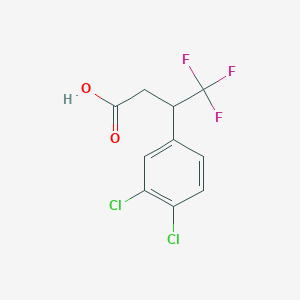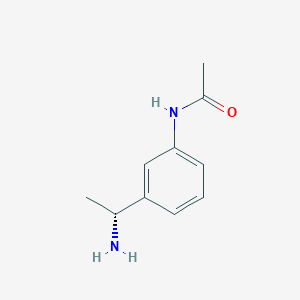
(R)-N-(3-(1-Aminoethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(3-(1-Aminoethyl)phenyl)acetamide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of an acetamide group attached to a phenyl ring, which is further substituted with an aminoethyl group. The ®-configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Aminoethyl)phenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of ®-1-phenylethylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-(1-Aminoethyl)phenyl)acetamide may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(3-(1-Aminoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the phenyl ring.
Aplicaciones Científicas De Investigación
®-N-(3-(1-Aminoethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-N-(3-(1-Aminoethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(3-(1-Aminoethyl)phenyl)acetamide
- N-(3-(1-Aminoethyl)phenyl)acetamide (racemic mixture)
- N-(3-(1-Aminoethyl)phenyl)propionamide
Uniqueness
®-N-(3-(1-Aminoethyl)phenyl)acetamide is unique due to its specific ®-configuration, which can result in distinct biological activities and interactions compared to its (S)-enantiomer or racemic mixture. This stereochemical specificity can be crucial in applications where enantioselectivity is important, such as in drug development or asymmetric synthesis.
Propiedades
Número CAS |
1228548-02-4 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-[3-[(1R)-1-aminoethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7(11)9-4-3-5-10(6-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
MKUVXAZZKXTGOK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC=C1)NC(=O)C)N |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
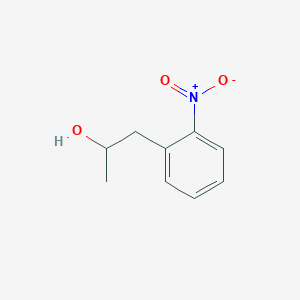
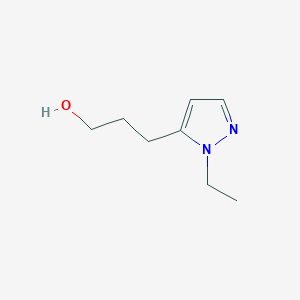

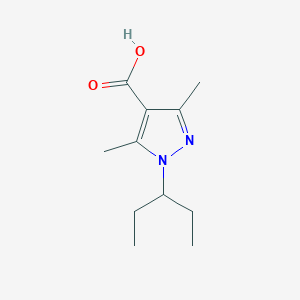
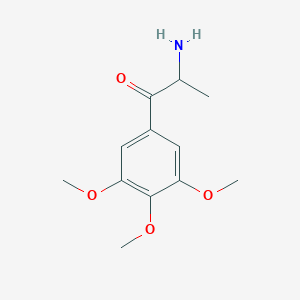
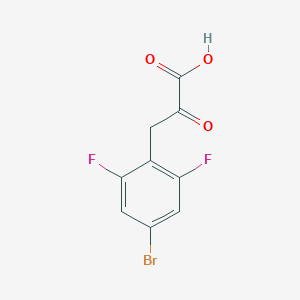
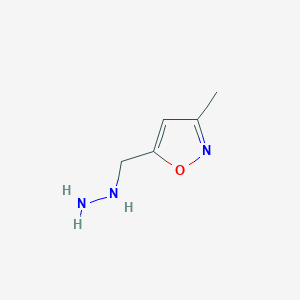
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)
